molecular formula C10H4Cl2F3NO B7901183 2,4-Dichloro-6-(trifluoromethoxy)quinoline

2,4-Dichloro-6-(trifluoromethoxy)quinoline

Cat. No.: B7901183
M. Wt: 282.04 g/mol
InChI Key: NCAZOZJPUFLVKJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(trifluoromethoxy)quinoline can be achieved through several methods. One common approach involves the reaction of 2,4-dichloro-6-methoxyquinoline with trifluoromethanesulfonic acid, thionyl chloride, and antimony trichloride under suitable reaction conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinoline derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethoxy)quinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials.

    Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-(trifluoromethoxy)quinoline is unique due to the combination of its quinoline core and the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological or material targets.

Properties

IUPAC Name

2,4-dichloro-6-(trifluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-7-4-9(12)16-8-2-1-5(3-6(7)8)17-10(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAZOZJPUFLVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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